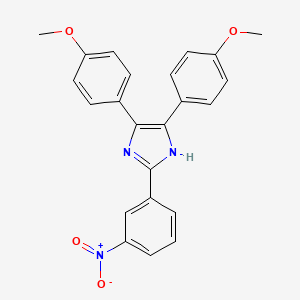
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups and one 3-nitrophenyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with glyoxal in the presence of ammonium acetate. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The methoxy groups can be demethylated using strong acids like hydrobromic acid.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol
Reduction: Hydrobromic acid, acetic acid
Substitution: Bromine, chlorine, iron(III) chloride
Major Products Formed
Oxidation: 4,5-bis(4-methoxyphenyl)-2-(3-aminophenyl)-1H-imidazole
Reduction: 4,5-bis(4-hydroxyphenyl)-2-(3-nitrophenyl)-1H-imidazole
Substitution: 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- involves interactions with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-phenyl-
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-
- 1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(2-nitrophenyl)-
Uniqueness
1H-Imidazole, 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)- is unique due to the specific positioning of the nitrophenyl group at the 2-position of the imidazole ring. This configuration can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
117456-94-7 |
|---|---|
分子式 |
C23H19N3O4 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H19N3O4/c1-29-19-10-6-15(7-11-19)21-22(16-8-12-20(30-2)13-9-16)25-23(24-21)17-4-3-5-18(14-17)26(27)28/h3-14H,1-2H3,(H,24,25) |
InChI 键 |
JEOFWOHTZYDLKM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)
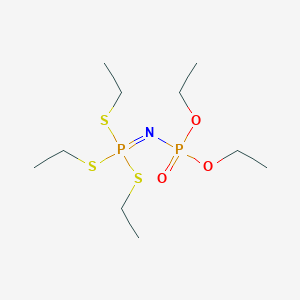
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

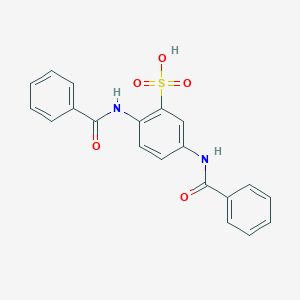

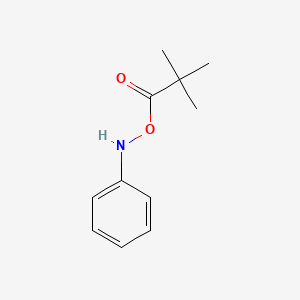
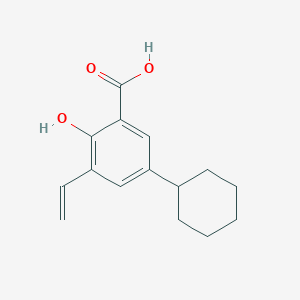
![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
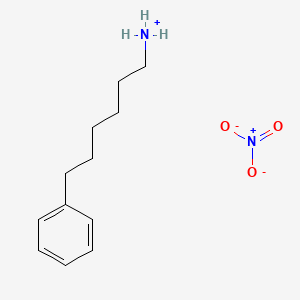
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)

![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
